N-[(4-phenyloxan-4-yl)methyl]benzamide
描述
属性
IUPAC Name |
N-[(4-phenyloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18(16-7-3-1-4-8-16)20-15-19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDHIYODLWEJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves the reaction of 4-phenyloxan-4-ylmethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly.
化学反应分析
Types of Reactions
N-[(4-phenyloxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxan derivatives.
科学研究应用
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzamide derivatives, including N-[(4-phenyloxan-4-yl)methyl]benzamide. Research indicates that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, derivatives of benzamide have been synthesized and tested for their efficacy against leukemia and solid tumors, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis .
Case Study: In Vitro Studies
A study synthesized several benzamide derivatives and evaluated their anticancer properties against different cell lines, including K562 (leukemia) and HCT-116 (colon cancer). The results showed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, indicating their potential as new anticancer drugs .
Enzyme Inhibition
2.1 Protein Kinase Inhibitors
The compound has been investigated for its role as a protein kinase inhibitor. Protein kinases are critical in regulating various cellular processes, and their dysregulation is often associated with cancer and other diseases. Research has shown that benzamide derivatives can act as effective inhibitors of specific kinases involved in tumor growth .
Case Study: Design of New Inhibitors
In one study, researchers designed new analogs based on the benzamide structure to target Bcr-Abl kinase, a common target in leukemia treatment. The synthesized compounds demonstrated significant inhibitory activity, suggesting that this compound could be further explored for its kinase inhibitory properties .
Neuropharmacology
3.1 Phosphodiesterase Inhibition
Another area of interest is the inhibition of phosphodiesterases (PDEs), particularly PDE10A, which is predominantly expressed in the brain. Compounds similar to this compound have been identified as potent inhibitors of PDE10A, which plays a crucial role in neuronal signaling and is implicated in various neurodegenerative disorders .
Case Study: Neuroprotective Effects
Research has demonstrated that PDE inhibitors can enhance cognitive function and have neuroprotective effects in models of neurodegeneration. The potential application of this compound in this context warrants further investigation to explore its therapeutic benefits for conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzamide backbone can significantly influence its biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cell lines |
| Alteration of alkyl groups | Variability in enzyme inhibition efficiency |
| Changes in oxane ring structure | Impact on solubility and bioavailability |
作用机制
The mechanism of action of N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Structural and Functional Group Variations
The table below compares N-[(4-Phenyloxan-4-yl)methyl]benzamide with key analogs from the literature:
Key Differences in Physicochemical Properties
Bromo- and nitro-substituted analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) exhibit strong electron-withdrawing effects, reducing electron density on the benzamide ring and altering reactivity .
Tautomerism and Stability: Unlike 1,2,4-triazole derivatives (e.g., compounds [7–9] in ), N-[(4-Phenyloxan-4-yl)methyl]benzamide lacks tautomeric equilibria due to the absence of thione/thiol or enol-keto groups .
Biological Activity: Sulfonamide-oxadiazole hybrids (e.g., LMM5) demonstrate antifungal activity, attributed to the sulfamoyl group’s interaction with fungal enzymes . Mannich base derivatives (e.g., N-[(di-substituted-amino)methyl]-4H-1,2,4-triazol-4-yl benzamide) show antimicrobial properties due to the triazole moiety’s ability to disrupt microbial DNA synthesis .
Spectroscopic Characterization
- IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in 1,2,4-triazole derivatives contrasts with the persistent carbonyl signal in N-[(4-Phenyloxan-4-yl)methyl]benzamide .
- NMR: The tetrahydropyran ring’s protons (δ 3.5–4.5 ppm) and phenyl group (δ 7.0–7.5 ppm) are diagnostic markers for structural confirmation .
生物活性
N-[(4-phenyloxan-4-yl)methyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, case studies, and data tables.
This compound features a unique structure that includes a phenyloxan moiety and a benzamide group. This structural composition is believed to contribute to its biological activities, particularly its potential as an antimicrobial and anticancer agent.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit certain pathways leading to biological responses, although detailed mechanisms remain to be fully elucidated. Preliminary studies suggest that it may act on receptor tyrosine kinases involved in cancer progression and other diseases .
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results:
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| K562 | 2.27 | High |
| HL-60 | 1.42 | High |
| OKP-GS | 4.56 | Moderate |
These findings indicate that the compound exhibits significant cytotoxicity against hematological malignancies and solid tumors, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- In Vitro Studies : A study conducted on various derivatives of benzamide reported that compounds similar to this compound showed significant inhibition against receptor tyrosine kinases such as PDGFRα and PDGFRβ at concentrations around 1 µM. This suggests a potential role in targeted cancer therapies .
- Molecular Docking : Molecular modeling studies have indicated favorable binding interactions between this compound and protein kinases, enhancing its profile as a selective inhibitor. These studies highlight the importance of structural modifications in optimizing the compound's biological activity .
Research Applications
This compound is being investigated for various applications:
- Drug Development : Its potential as a lead compound for developing new anticancer agents is being explored.
- Material Science : The compound's unique chemical properties may also find applications in developing advanced materials with specific functionalities .
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally related compounds:
| Compound | Activity |
|---|---|
| Compound A | Moderate Anticancer |
| Compound B | High Antimicrobial |
This comparison underscores the unique profile of this compound in terms of its dual potential as both an anticancer and antimicrobial agent .
常见问题
Q. Methodological Answer :
Crystallization : Grow single crystals via slow evaporation of a saturated DCM/hexane solution.
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
Refinement : Employ SHELXL for structure solution and refinement. Key parameters:
- R-factor : Aim for <5% (e.g., R1 = 0.045 for analogous benzamide derivatives) .
- Disorder Modeling : Address phenyl/oxane ring disorder using PART and SIMU restraints .
Validation : Cross-check with PLATON for missed symmetry or solvent-accessible voids .
Basic: What spectroscopic techniques confirm the identity and purity of this compound?
Q. Methodological Answer :
- NMR :
- IR : Strong C=O stretch at ~1650 cm⁻¹ and NH bend at ~3300 cm⁻¹ .
- Mass Spec (HRMS) : Calculate exact mass (C₁₉H₂₁NO₂: 295.1572) and compare with observed [M+H]⁺ .
Advanced: How to address discrepancies in biological activity data across studies?
Q. Methodological Answer :
Assay Variability :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
- Control for metabolic stability: Test with liver microsomes (CYP450 inhibition assays) .
Solubility Effects : Use DMSO stock solutions ≤0.1% (v/v) to avoid cytotoxicity artifacts .
SAR Analysis : Compare with analogs (e.g., trifluoromethyl derivatives) to identify critical pharmacophores .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Q. Methodological Answer :
Catalyst Screening : Test pivalate salts (e.g., sodium pivalate) for accelerated benzoylation .
Solvent Optimization : Replace DCM with acetonitrile for higher polarity and faster kinetics .
Scale-Up Adjustments :
- Use Schlenk flasks for oxygen-sensitive steps .
- Monitor exotherms in benzoyl chloride additions to prevent decomposition .
Basic: How to assess the compound’s stability under storage conditions?
Q. Methodological Answer :
Thermal Stability : Perform DSC analysis (heating rate 10°C/min) to identify decomposition exotherms (e.g., ~150°C for related benzamides) .
Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC (95% purity threshold over 6 months) .
Hydrolytic Stability : Test in PBS (pH 7.4, 37°C) for 24h; quantify degradation via LC-MS .
Advanced: How to resolve conflicting computational vs. experimental dipole moments?
Q. Methodological Answer :
DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model geometry .
Experimental Validation : Measure dipole moment via dielectric spectroscopy in non-polar solvents (e.g., CCl₄) .
Error Analysis : Check for crystal packing effects in X-ray data (e.g., intermolecular H-bonds skewing results) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
